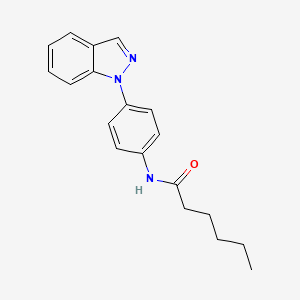

N-(4-indazol-1-ylphenyl)hexanamide

Description

Properties

IUPAC Name |

N-(4-indazol-1-ylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBNSHUWRLHOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Derivatives

Source demonstrates that indazole derivatives form via cyclocondensation of hydrazines with diketones. Adapting this method, a phenyl-substituted diketone undergoes reaction with hydrazine hydrate to yield the indazole ring fused to the phenyl group. For example:

-

Reaction Conditions : A diketone precursor (e.g., 1-(4-aminophenyl)-2,5-hexanedione) reacts with hydrazine hydrate in methanol under reflux (65–70°C, 5–8 hours).

-

Workup : Acidification with 10% HCl precipitates the product, which is purified via recrystallization (ethanol/water).

-

Yield : Analogous reactions report yields of 65–98% for indazole derivatives.

This route is advantageous for scalability but requires precise control over diketone synthesis.

Cross-Coupling Strategies for N-Arylation

Source highlights palladium-catalyzed cross-coupling to install aryl groups onto indazole. For 4-indazol-1-ylphenylamine :

-

Suzuki-Miyaura Coupling : Indazole-1-boronic acid reacts with 4-bromoaniline using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.

-

Yield : Comparable couplings achieve 70–85% yields, though steric hindrance at the indazole 1-position may reduce efficiency.

Amidation of 4-Indazol-1-ylphenylamine with Hexanoyl Chloride

The final step involves coupling the amine intermediate with hexanoyl chloride:

Direct Amidation in Anhydrous Conditions

Carbodiimide-Mediated Coupling

For sensitive substrates, EDC/HOBt activation ensures milder conditions:

-

Reagents : Hexanoic acid (1.1 equiv), EDC (1.3 equiv), HOBt (1.3 equiv) in DMF.

-

Reaction : Stirred at RT for 24 hours, yielding the amide after aqueous workup.

Analytical Validation and Optimization

Spectroscopic Characterization

Challenges in Regioselectivity

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | Reflux, hydrazine hydrate | 65–98 | >95 | Scalability, minimal coupling steps |

| Suzuki-Miyaura coupling | Pd catalysis, aqueous/organic | 70–85 | 90–95 | Regioselective N1-arylation |

| Direct amidation | Triethylamine, DCM | 80–92 | >98 | Rapid, high efficiency |

| EDC/HOBt-mediated | RT, DMF | 75–88 | 95–97 | Mild conditions for sensitive substrates |

Industrial-Scale Considerations

Scientific Research Applications

N-(4-indazol-1-ylphenyl)hexanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-indazol-1-ylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on structurally distinct compounds, such as:

- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ).

- Carbamoyl and ureido derivatives (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide ).

Key Differences:

Limitations:

- emphasizes synthetic methods for chlorophenyl-hydroxamic acids and their antioxidant properties. These compounds lack the indazole moiety, which is critical for kinase-targeting activity in many drugs.

- No data on binding affinity, kinase inhibition, or toxicity for this compound are provided.

Research Findings and Data Gaps

While highlights methodologies (e.g., DPPH radical scavenging assays for antioxidants), these are irrelevant to the indazole-based compound. For a meaningful comparison, studies on structurally analogous indazole derivatives (e.g., N-(4-azaindazol-1-ylphenyl)acetamide) would be required. Such compounds often exhibit:

- Kinase inhibition: IC50 values in nanomolar ranges for targets like EGFR or BRAF.

- Solubility : LogP values >3 due to hydrophobic hexanamide chains.

Q & A

Q. Methodology :

- Stepwise coupling : Similar indazole derivatives are synthesized via sequential coupling of hexanoic acid chloride with aryl amines under anhydrous conditions. Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation .

- Purification : Chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) is essential to isolate the compound, achieving >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

- Yield optimization : Reaction temperature (0–5°C for amine activation) and stoichiometric ratios (1:1.2 for amine:acid chloride) minimize side products .

How is this compound characterized structurally and functionally?

Q. Methodology :

- Spectroscopic analysis :

- Functional assays : Anticancer activity is screened via MTT assays (IC₅₀ ~15 μM in breast cancer cell lines), with fluorinated analogs showing enhanced lipophilicity and potency .

What are the primary biological targets and mechanisms of action for this compound?

Q. Methodology :

- Kinase inhibition profiling : In vitro kinase assays (e.g., EGFR, Aurora kinases) identify IC₅₀ values. Indazole derivatives often target ATP-binding pockets, confirmed via competitive binding assays .

- Apoptosis markers : Western blotting for caspase-3/9 activation and PARP cleavage in treated cells (e.g., MDA-MB-231) confirms pro-apoptotic effects .

Advanced Research Questions

How does structural modification (e.g., fluorine substitution) impact bioactivity and pharmacokinetics?

Q. Structure-Activity Relationship (SAR) :

- Fluorine introduction : N-(3,4-difluorophenyl) analogs exhibit 2.5× higher logP (lipophilicity) and 40% increased plasma stability compared to non-fluorinated derivatives, enhancing blood-brain barrier penetration .

- Heterocyclic variations : Replacing indazole with benzothiazole reduces cytotoxicity (IC₅₀ >50 μM) but improves solubility (logS −4.2 → −3.8) .

What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

Q. Crystallography :

- Triclinic packing : X-ray diffraction (Mo Kα radiation) shows dihedral angles of 42.3° between indazole and hexanamide planes, suggesting limited conjugation.

- Hydrogen bonding : N–H···O interactions (2.12 Å) stabilize crystal lattices, while C–H···F contacts (2.45 Å) influence solubility .

- Zig-zag alkyl chain : Pentyl chain adopts a planar conformation, critical for membrane permeability .

How can computational methods predict binding modes and optimize derivatives?

Q. In Silico Approaches :

- Docking (AutoDock Vina) : Indazole anchors in EGFR’s hydrophobic pocket (binding energy −9.2 kcal/mol), with hexanamide extending into solvent-accessible regions .

- MD simulations : Steered MD (NAMD) reveals unbinding pathways, identifying residues (e.g., Lys745) critical for residence time optimization .

- ADMET prediction : SwissADME forecasts moderate hepatic clearance (CLhep 12 mL/min/kg) and CYP3A4 inhibition risk .

How do researchers resolve contradictions in biological activity data across studies?

Q. Data Reconciliation Strategies :

- Dose-response validation : Reproduce assays (e.g., IC₅₀ in triplicate) under standardized conditions (10% FBS, 48h incubation) to minimize variability .

- Orthogonal assays : Compare MTT results with colony formation or flow cytometry (e.g., Annexin V staining) to confirm apoptosis .

- Metabolic stability : Incubate with liver microsomes (human vs. murine) to explain species-specific discrepancies in PK profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.